

Physical properties of 1,8-Dichlorooctane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dichlorooctane

Cat. No.: B1211115

[Get Quote](#)

Technical Guide: Physical Properties of 1,8-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **1,8-dichlorooctane**, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications, offering both precise data and the methodologies for its experimental determination.

Core Physical Properties

1,8-Dichlorooctane (CAS No: 2162-99-4), a halogenated alkane, is a colorless liquid utilized in various organic syntheses.^{[1][2]} An understanding of its physical properties is critical for its application in chemical reactions, purification processes, and formulation development.

Data Summary

The following table summarizes the key physical properties of **1,8-dichlorooctane**, compiled from various chemical data sources.

Physical Property	Value	Conditions
Boiling Point	241-243 °C	at 760 mmHg (Atmospheric Pressure)[1][3][4]
	115-116 °C	at 11 mmHg[2][5][6]
Density	1.025 g/mL	at 25 °C[5][6]
	1.026 g/mL	Not specified

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as **1,8-dichlorooctane**.

Determination of Boiling Point by Distillation

Distillation is a robust method for both purifying liquids and determining their boiling points.[7] [8] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

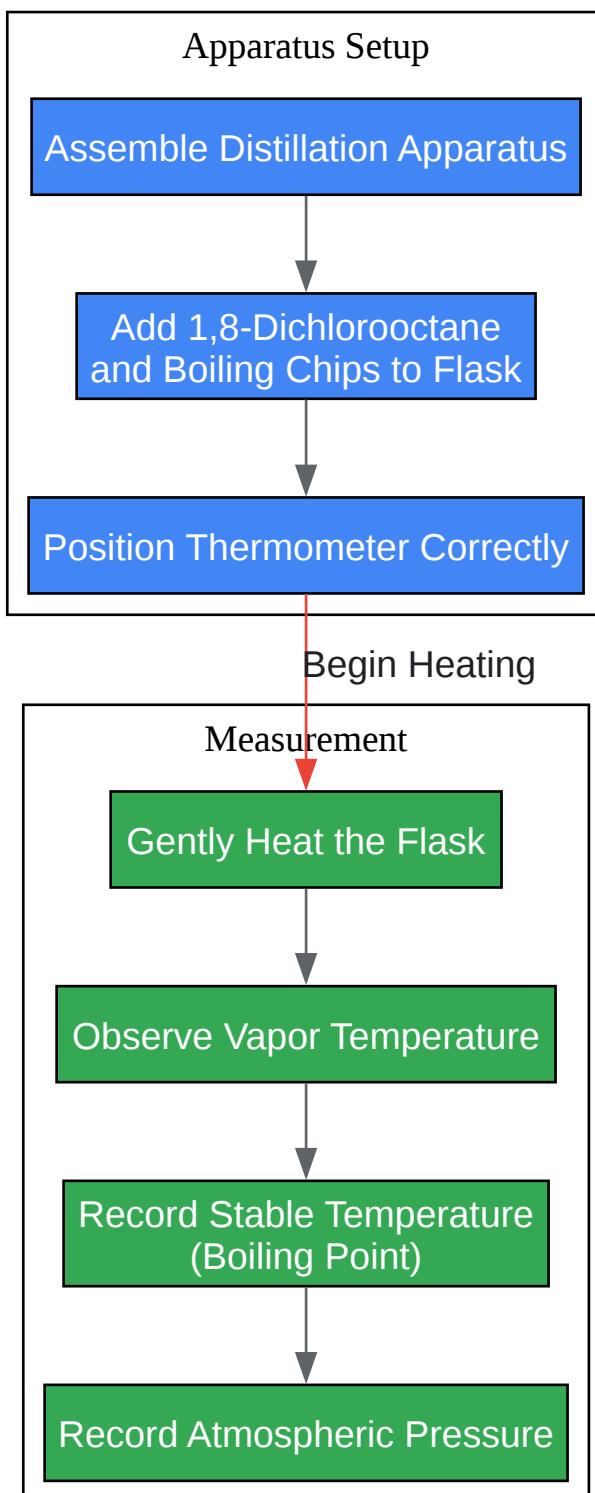
Methodology:

- Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle or sand bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask.[3]
- Sample Preparation: Place a measured volume of **1,8-dichlorooctane** (typically at least 5 mL) into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[3]
- Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[6]

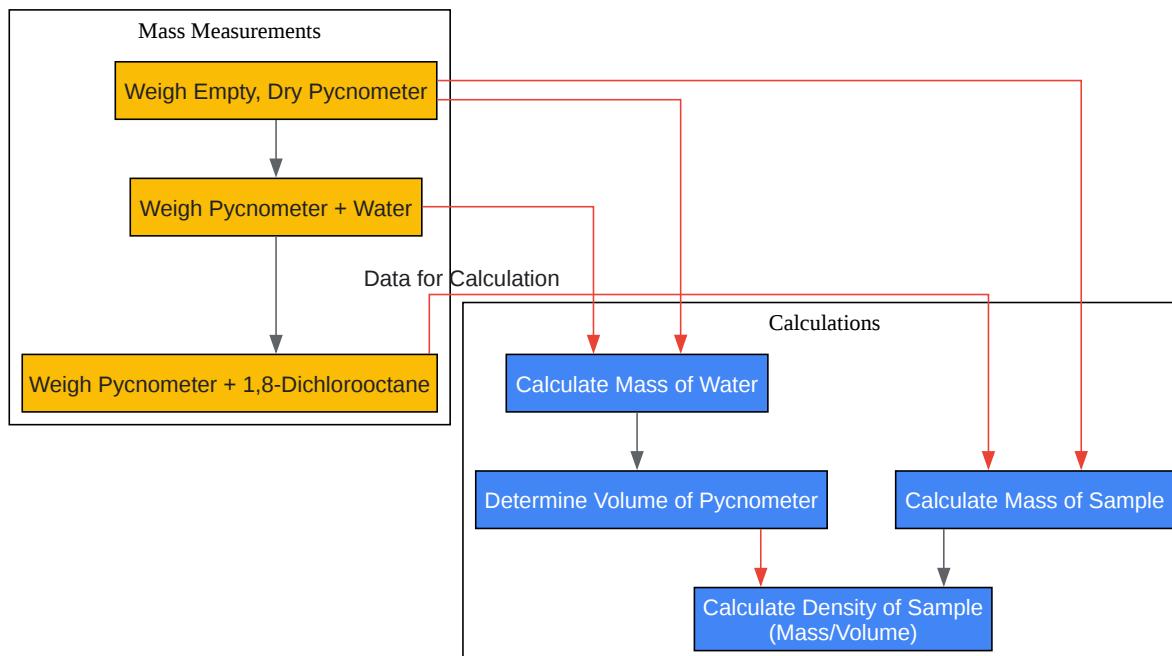
- Heating: Begin gently heating the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.
- Data Collection: Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[\[8\]](#)
- Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.

Determination of Density by Pycnometry

The use of a pycnometer, or specific gravity bottle, is a highly precise method for determining the density of a liquid.[\[10\]](#)[\[11\]](#)


Methodology:

- Clean and Dry Pycnometer: Thoroughly clean and dry the pycnometer and its stopper.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance. Record this mass.
- Mass of Pycnometer with Water: Fill the pycnometer completely with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it.
- Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with **1,8-dichlorooctane**, insert the stopper, and remove any excess liquid. Weigh the filled pycnometer.
- Temperature: Record the temperature of the laboratory, as density is temperature-dependent.
- Calculation:
 - Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.


- Determine the volume of the pycnometer using the known density of water at the recorded temperature (Volume = Mass of water / Density of water).
- Calculate the mass of the **1,8-dichlorooctane** by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.
- Calculate the density of the **1,8-dichlorooctane** (Density = Mass of sample / Volume of pycnometer).

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Boiling Point Determination by Distillation Workflow.

[Click to download full resolution via product page](#)**Density Determination by Pycnometry Workflow.****Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testbook.com [testbook.com]

- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. vernier.com [vernier.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. che.utah.edu [che.utah.edu]
- To cite this document: BenchChem. [Physical properties of 1,8-Dichlorooctane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211115#physical-properties-of-1-8-dichlorooctane-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com